molecular formula C16H12BrF2NO3 B2646269 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-bromobenzoate CAS No. 1291871-08-3

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-bromobenzoate

Cat. No.: B2646269
CAS No.: 1291871-08-3
M. Wt: 384.177
InChI Key: JTXHTXPLQFVJDU-UHFFFAOYSA-N
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Description

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-bromobenzoate is a synthetic organic compound that features a combination of fluorinated and brominated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-bromobenzoate typically involves a multi-step process:

    Formation of 2,4-Difluorobenzylamine: This can be achieved by the reduction of 2,4-difluoronitrobenzene using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Synthesis of 4-Bromobenzoic Acid Derivative: 4-Bromobenzoic acid can be converted to its acid chloride using thionyl chloride.

    Coupling Reaction: The final step involves the coupling of 2,4-difluorobenzylamine with the acid chloride derivative of 4-bromobenzoic acid in the presence of a base such as triethylamine to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-bromobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the aromatic ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Nucleophilic Substitution: Substituted derivatives with different functional groups.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis: 4-bromobenzoic acid and 2,4-difluorobenzyl alcohol.

Scientific Research Applications

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-bromobenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of fluorinated and brominated compounds with biological systems.

    Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, it provides a versatile platform for further chemical modifications.

Mechanism of Action

The mechanism by which 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-bromobenzoate exerts its effects depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

    Material Properties: In materials science, its electronic properties may be exploited to create materials with specific conductivity or optical characteristics.

Comparison with Similar Compounds

Similar Compounds

    2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.

    2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-fluorobenzoate: Similar structure but with a fluorine atom instead of bromine.

    2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-iodobenzoate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-bromobenzoate is unique due to the presence of both fluorine and bromine atoms, which can impart distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall behavior in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrF2NO3/c17-12-4-1-10(2-5-12)16(22)23-9-15(21)20-8-11-3-6-13(18)7-14(11)19/h1-7H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXHTXPLQFVJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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